molecular formula C20H16N2O2S B12622658 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B12622658
M. Wt: 348.4 g/mol
InChI Key: UWUAIRLJVFARCB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its structural complexity and unique properties, making it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the bromination of a pyridine derivative, followed by a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. Subsequent steps may involve sulfonylation and phenylation to introduce the desired substituents .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth and metastasis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- lies in its specific combination of substituents and its ability to target FGFRs effectively, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-15-9-11-18(12-10-15)25(23,24)22-19(16-6-3-2-4-7-16)14-17-8-5-13-21-20(17)22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUAIRLJVFARCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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